2',4'-Dihydroxy-4-methoxychalcone
Overview
Description
2’,4’-Dihydroxy-4-methoxychalcone is a chemical compound with the molecular formula C16H14O4 . It has been used as an anticancer agent inhibiting DNA topoisomerase IB and Tyrosyl-DNA phosphodiesterase 1 inhibitors .
Synthesis Analysis
The compound 2’,4’-Dihydroxy-4-methoxychalcone has been synthesized through Claisen-Schmidt reaction from 2-hydroxyacetophenone and 2,4-dihydroxyacetophenone with 4-hydroxy-3-methoxy benzaldehyde (vanillin) in aqueous KOH 40% and KSF montmorillonite as catalyst in methanol . Another method involves reacting 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst in a mortar for 30 minutes at room temperature .Molecular Structure Analysis
The molecular structure of 2’,4’-Dihydroxy-4-methoxychalcone is characterized by a molecular weight of 270.28 g/mol and a mono-isotopic mass of 270.089203 Da . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Chemical Reactions Analysis
The chalcone (1.0 mmol) and thiourea (2.0 mmol) prepared in 10 mL of absolute ethanol were stirred for 10-15 minutes, and then alcoholic solution of KOH (0.002 mol, 10.0 ml) was added in portions. The obtained reaction mixture was refluxed further for 5-6 hours .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 499.4±37.0 °C at 760 mmHg, and a flash point of 189.0±20.0 °C . It also has a molar refractivity of 77.6±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 210.7±3.0 cm3 .Scientific Research Applications
Anticancer Properties
2',4'-Dihydroxy-4-methoxychalcone has been synthesized and tested for its cytotoxicity activity as an anticancer agent against various cancer cell lines. In vitro studies have shown significant cytotoxic activity against cervical (Hela), colon (WiDr), and breast (T47D) cancer cells. Specifically, 2',4'-dihydroxy-3-methoxychalcone exhibited strong anticancer activities with IC50 values below 20 µg/mL, indicating its potential as an inhibitor in these cancer cell lines (Matsjeh, Swasono, Anwar, Solikhah, & Lestari, 2017).
Compound Synthesis and Characterization
The compound has been synthesized through Claisen-Schmidt reaction and characterized using various spectroscopic methods. This includes Fourier-transform infrared spectroscopy (FT-IR), thin-layer chromatography (TLC) Scanner, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectrometer (Matsjeh et al., 2017).
Derivatives and Related Compounds
Other derivatives and related compounds, such as 7-hydroxy-4’-methoxyflavanone and 7-hydroxy-4’-methoxyflavone, have been synthesized from 2',4'-dihydroxy-4-methoxychalcone. These compounds also exhibit cytotoxic activity against cancer cells, highlighting the versatility and potential of derivatives of 2',4'-dihydroxy-4-methoxychalcone in cancer research (Matsjeh, Anwar, Solikhah, Farah, & Nurfitria, 2017).
Photochromic Properties
The photochromic system of 2-hydroxy-4′-methoxychalcone, a related compound, has been explored for its potential in photon-mode erasable optical memory systems. It offers a nondestructive readout ability and has shown fatigue-resistant properties in at least 10 write-and-erase cycles (Horiuchi, Shirase, Okutsu, Matsushima, & Hiratsuka, 2000).
Cytoprotective Effects
2',4'-Dihydroxychalcone and its derivatives have been investigated for their cytoprotective effects. Studies have shown significant preventive effects in treatment against gastroduodenal injury induced by ethanol in rats, potentially due to their radical scavenging activity (de la Rocha, María, Gianello, & Pelzer, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-13-6-2-11(3-7-13)4-9-15(18)14-8-5-12(17)10-16(14)19/h2-10,17,19H,1H3/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRQFDIWPRFKSP-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dihydroxy-4-methoxychalcone | |
CAS RN |
13351-10-5 | |
Record name | 2'4'-Dihydroxy-4-methoxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13351-10-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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